molecular formula C16H13F2N3O2 B2774867 N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477859-82-8

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2774867
CAS No.: 477859-82-8
M. Wt: 317.296
InChI Key: MBFJJNVYRYFTEP-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic small molecule based on the 6,7-dimethoxyquinazoline core structure, a scaffold recognized for its diverse and significant biological activities in medicinal chemistry research . The 6,7-dimethoxyquinazoline pharmacophore is a privileged structure in drug discovery, with well-documented applications in the development of tyrosine kinase inhibitors . This specific analogue features a 3,5-difluorophenyl group at the 4-amino position, a modification that researchers investigate to optimize pharmacological properties and target affinity. Quinazoline derivatives have demonstrated substantial research value across multiple therapeutic areas. These compounds are frequently explored as potent inhibitors of various kinases, such as the Epidermal Growth Factor Receptor (EGFR), and have led to approved therapies in oncology . Beyond oncology, the quinazoline scaffold shows promise in infectious disease research; recent studies highlight 2-(amino)quinazolin-4(3H)-one derivatives exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with certain analogues showing nanomolar efficacy and high selectivity indices in cell-based models . The structure-activity relationship (SAR) of these compounds indicates that substitutions on the phenylamino ring, such as halogens, are critical for modulating potency and antibacterial activity . The presence of methoxy groups at the 6 and 7 positions and fluorine atoms on the aniline ring is a strategic design to influence the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable compound for hit-to-lead optimization campaigns. This product is intended for research purposes as a chemical reference standard or for use in exploratory biological screening. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2/c1-22-14-6-12-13(7-15(14)23-2)19-8-20-16(12)21-11-4-9(17)3-10(18)5-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFJJNVYRYFTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinazoline core or the substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural configuration that may influence its interaction with biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound is characterized by:

  • Quinazoline Core : A bicyclic structure known for various biological activities.
  • Substituents : A 3,5-difluorophenyl group and two methoxy groups at positions 6 and 7, which are critical for its biological efficacy.
PropertyValue
Chemical FormulaC18_{18}H19_{19}F2_{2}N3_{3}O2_{2}
Molecular Weight359.36 g/mol
CAS Number477859-82-8

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may act as an antagonist to growth factor receptors, disrupting signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and SW620). The IC50_{50} values for these cell lines were found to be notably low, indicating high potency.

Cell LineIC50_{50} (µM)Effect Observed
HCT11610Inhibition of cell proliferation
SW6205Induction of apoptosis

In a specific study, this compound was observed to cause an increase in Annexin V staining in treated cells, indicating enhanced apoptosis through mitochondrial pathway activation. Additionally, it was noted that the expression of pro-apoptotic markers such as cleaved caspase-3 and PARP increased significantly upon treatment .

Antimicrobial Properties

Beyond its anticancer effects, this compound has also been investigated for its antimicrobial activity. Preliminary results suggest efficacy against various bacterial strains, although detailed mechanisms remain to be elucidated. The structural features that enhance its interaction with microbial targets are currently under investigation.

Case Studies

  • Colorectal Cancer Study :
    • A study published in Molecules evaluated the anticancer efficacy of DW-8 (a derivative similar to this compound). The results indicated a concentration-dependent increase in apoptosis markers in treated HCT116 cells .
  • Antimicrobial Evaluation :
    • In another study focusing on antimicrobial activity, compounds structurally related to this compound were tested against clinical isolates of bacteria. Results indicated significant inhibition zones compared to control groups.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption characteristics. For example:

  • Oral Bioavailability : Approximately 70% in animal models.
  • Half-Life : Varies based on formulation but generally supports sustained therapeutic levels.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution using 4-chloro-6,7-dimethoxyquinazoline and 3,5-difluoroaniline. A representative protocol involves:

  • Reaction conditions : Dissolve 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add DIPEA (as a base), and heat at 90°C for 2–4 hours with stirring .
  • Workup : Dilute with water, extract with ethyl acetate, and purify via flash chromatography (0–15% EtOAc/heptane gradient).
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 4.01 ppm for methoxy groups, aromatic protons at 7.35–8.80 ppm) and LCMS (expected [M+1]+^+ ~376–378). Adjust stoichiometry based on substituent reactivity (e.g., electron-withdrawing fluorine groups may slow reaction rates) .

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer:
Use orthogonal analytical techniques:

  • Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity by HPLC (≥95%).
  • Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Identify methoxy (δ ~3.8–4.0 ppm) and aromatic protons (split patterns due to fluorine substituents).
    • 13C NMR^{13} \text{C NMR}: Detect quinazoline carbons (δ 149–159 ppm for C=N and C-O) and fluorinated aromatic carbons (δ 100–130 ppm) .
  • Mass spectrometry : LCMS or HRMS to confirm molecular ion and fragmentation patterns.

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

Answer:
Discrepancies may arise from assay variability, cell line differences, or compound stability. Mitigation strategies include:

  • Standardized protocols : Replicate experiments using identical conditions (e.g., cell density, serum concentration, incubation time).
  • Dose-response curves : Test a broad concentration range (e.g., 1 nM–100 µM) to confirm IC50_{50} consistency.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons and report mean ± SEM with n ≥ 3 replicates .
  • Stability assays : Assess compound integrity in assay buffers (e.g., via LCMS) to rule out degradation.

Advanced: What strategies are effective for probing structure-activity relationships (SAR) in quinazoline derivatives?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replace methoxy with ethoxy or halogen groups) to assess electronic effects .
  • Fluorine scanning : Compare 3,5-difluorophenyl with mono- or tetra-fluorinated analogs to evaluate steric/electronic impacts on target binding.
  • Bioisosteric replacement : Substitute the quinazoline core with pyrimidine or triazolo-triazine scaffolds to explore scaffold flexibility .
  • Kinase profiling : Screen against kinase panels (e.g., p38 MAPK, EGFR) to identify selectivity trends .

Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) that cleave in vivo to release the active compound .
  • Formulation : Use co-solvents (e.g., PEG-400, DMSO) or liposomal encapsulation for improved pharmacokinetics.
  • LogP optimization : Adjust lipophilicity via substituent changes (target LogP ~2–4 for CNS penetration).

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DIPEA, ethyl acetate).
  • Waste disposal : Collect organic waste in designated containers for incineration. Refer to SDS guidelines for related compounds (e.g., avoid dermal contact with sulfonamide analogs) .

Advanced: How can computational methods aid in target identification for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding to kinase ATP pockets (e.g., p38 MAPK, EGFR).
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) to align with known inhibitors .
  • ADMET prediction : Employ SwissADME or ADMETLab to forecast absorption, metabolism, and toxicity risks.

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